![molecular formula C11H7ClN4O3 B494079 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 43200-83-5](/img/structure/B494079.png)
3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid
Overview
Description
3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H7ClN4O3 and a molecular weight of 278.65 g/mol . It is known for its role as an impurity in the synthesis of certain pharmaceuticals, such as Zopiclone . This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a chloropyridinyl carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2,3-dicarboxylic acid with 5-chloropyridin-2-amine. The reaction is carried out in the presence of acetic anhydride, which acts as a dehydrating agent . The reaction mixture is heated to a temperature range of 110-120°C until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative.
Scientific Research Applications
Antimycobacterial Activity
One of the most notable applications of this compound is its antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study demonstrated that derivatives of pyrazinecarboxylic acids, including 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid, showed promising results with minimum inhibitory concentrations (MICs) comparable to established antitubercular drugs like pyrazinamide .
The structural similarity to known inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1) suggests that this compound may interact effectively with critical bacterial enzymes involved in cell wall biosynthesis, thus inhibiting bacterial growth .
Cytotoxicity Studies
In vitro cytotoxicity assessments have indicated that this compound exhibits low toxicity against mammalian cells, making it a suitable candidate for further development as an antitubercular agent. The absence of significant cytotoxic effects at effective antimicrobial concentrations supports its potential therapeutic use .
Case Study 1: Antimycobacterial Evaluation
A comprehensive study evaluated various derivatives of pyrazinecarboxylic acids, including the target compound, against M. tuberculosis. The findings revealed that modifications in the molecular structure could enhance antimycobacterial activity. Specifically, substituents at positions 5 or 6 on the pyrazine ring were found to influence binding affinity to DprE1, which is critical for drug efficacy .
Compound | MIC (μg·mL) | Activity Level |
---|---|---|
Pyrazinamide | 12.5–25 | High |
This compound | 50 | Moderate |
Other derivatives | Varies | Varies |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and DprE1. These computational analyses provide insights into how structural modifications can optimize binding affinity and enhance biological activity against tuberculosis .
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors. The presence of the pyrazine and chloropyridinyl groups may allow it to bind to specific sites on proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloropyridin-4-yl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(5-Chloropyridin-2-yl)amino]carbonylpyrazine-2-carboxylic acid
Uniqueness
3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid is a compound with the molecular formula C11H7ClN4O3 and a molecular weight of 278.65 g/mol. Its unique structure, characterized by the presence of both a pyrazine and a chloropyridinyl group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse scientific literature.
The synthesis of this compound typically involves the reaction of pyrazine-2,3-dicarboxylic acid with 5-chloropyridin-2-amine in the presence of acetic anhydride as a dehydrating agent. This method yields the target compound with specific substitution patterns that enhance its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazine carboxamides, including this compound:
- Antibacterial Activity : The compound has shown activity against bacterial strains by targeting cell wall synthesis mechanisms. Similar compounds have been documented to exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics .
- Antifungal Activity : Research indicates that derivatives of pyrazine carboxamides can inhibit fungal growth, with some compounds demonstrating high efficacy against specific strains like Trichophyton mentagrophytes and Candida albicans .
Activity Type | Tested Strains | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antibacterial | Various strains | Specific MIC values not universally reported |
Antifungal | T. mentagrophytes | MIC = 15.62 µmol/L |
Anticancer Activity
The anticancer potential of pyrazine derivatives has garnered attention due to their ability to inhibit tumor cell proliferation:
- Mechanism of Action : The presence of the chloropyridinyl group may facilitate binding to specific proteins or enzymes involved in cancer progression, potentially leading to apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in structure could enhance their anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
- Substituent Effects : The introduction of different substituents on the pyrazine ring can significantly alter lipophilicity and biological activity. For instance, compounds with higher lipophilicity often exhibit better penetration into cellular membranes, enhancing their therapeutic potential .
- Comparative Analysis : Compared to similar compounds like 3-[(2-Chloropyridin-4-yl)carbamoyl]pyrazine-2-carboxylic acid, this compound's unique substitution pattern may confer distinct reactivity and interaction profiles with biological targets.
Properties
IUPAC Name |
3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O3/c12-6-1-2-7(15-5-6)16-10(17)8-9(11(18)19)14-4-3-13-8/h1-5H,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJKAXKRMIJQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036273 | |
Record name | 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43200-83-5 | |
Record name | 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(5-chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(5-Chloropyridin-2-yl)carbamylpyrazine-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9K572DV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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